

Spectroscopic data (1D and 2D-NMR) for Ganoderic Acid Df characterization.

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Compound of Interest		
Compound Name:	Ganoderic Acid Df	
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Spectroscopic Characterization of Ganoderic Acid Df: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopic data essential for the characterization of **Ganoderic Acid Df**. The information presented herein is compiled from scholarly research and is intended to serve as a valuable resource for researchers engaged in the study of natural products and drug development.

Introduction to Ganoderic Acid Df

Ganoderic Acid Df is a lanostane-type triterpenoid isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum. Its structure has been elucidated as 7β , 11β -dihydroxy-3, 15, 23-trioxo- 5α -lanosta-8-en-26-oic acid.[1][2] This compound has garnered significant interest due to its potential therapeutic properties, notably its inhibitory activity against aldose reductase, an enzyme implicated in diabetic complications.[1][2] Accurate structural confirmation and characterization are paramount for its further investigation and potential development as a therapeutic agent. NMR spectroscopy stands as the most powerful technique for the unambiguous structure elucidation of such complex natural products.

Spectroscopic Data



The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for **Ganoderic Acid Df**, recorded in CDCl₃. This data is fundamental for the structural verification of the molecule.

1D-NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for **Ganoderic Acid Df** (in CDCl₃)



1 35.8 1.25 (m), 1.95 (m) 2 35.4 2.50 (m) 3 216.4 - 4 49.8 - 5 50.8 1.55 (m) 6 28.7 1.80 (m), 2.10 (m) 7 70.1 4.83 (dd, J = 10.0, 5.0) 8 143.2 - 9 145.8 - 10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	Position	¹³ C Chemical Shift (δc)	¹H Chemical Shift (δH, mult., J in Hz)
3 216.4	1	35.8	1.25 (m), 1.95 (m)
4 49.8 - 5 50.8 1.55 (m) 6 28.7 1.80 (m), 2.10 (m) 7 70.1 4.83 (dd, J = 10.0, 5.0) 8 143.2 - 9 145.8 - 10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	2	35.4	2.50 (m)
5 50.8 1.55 (m) 6 28.7 1.80 (m), 2.10 (m) 7 70.1 4.83 (dd, J = 10.0, 5.0) 8 143.2 - 9 145.8 - 10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	3	216.4	-
6 28.7 1.80 (m), 2.10 (m) 7 70.1 4.83 (dd, J = 10.0, 5.0) 8 143.2 - 9 145.8 - 10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	4	49.8	-
7 70.1 4.83 (dd, J = 10.0, 5.0) 8 143.2 - 9 145.8 - 10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	5	50.8	1.55 (m)
8 143.2 - 9 145.8 - 10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	6	28.7	1.80 (m), 2.10 (m)
9 145.8 - 10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	7	70.1	4.83 (dd, J = 10.0, 5.0)
10 38.9 - 11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	8	143.2	-
11 75.2 4.69 (s) 12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	9	145.8	-
12 51.5 2.95 (d, J = 12.0) 13 46.8 - 14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	10	38.9	-
13	11	75.2	4.69 (s)
14 59.5 - 15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	12	51.5	2.95 (d, J = 12.0)
15 209.8 - 16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	13	46.8	-
16 36.5 2.80 (m), 3.10 (m) 17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	14	59.5	-
17 48.2 2.20 (m) 18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	15	209.8	-
18 16.2 0.65 (s) 19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	16	36.5	2.80 (m), 3.10 (m)
19 18.9 1.35 (s) 20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	17	48.2	2.20 (m)
20 36.1 2.65 (m) 21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	18	16.2	0.65 (s)
21 18.5 1.05 (d, J = 7.0) 22 45.1 3.20 (m)	19	18.9	1.35 (s)
22 45.1 3.20 (m)	20	36.1	2.65 (m)
<u> </u>	21	18.5	1.05 (d, J = 7.0)
23 211.2 -	22	45.1	3.20 (m)
	23	211.2	-



24	49.5	3.05 (m)
25	35.1	2.90 (m)
26	176.5	-
27	17.8	1.20 (d, J = 7.0)
28	24.1	1.15 (s)
29	21.8	1.18 (s)
30	28.0	1.28 (s)

Note: The data presented is a representative compilation from available literature. Chemical shifts may vary slightly depending on experimental conditions.

2D-NMR Spectroscopic Data

2D-NMR experiments, including COSY, HSQC, and HMBC, are crucial for establishing the connectivity within the molecule.

Table 2: Key 2D-NMR Correlations for Ganoderic Acid Df



Proton (δH)	COSY Correlations (δH)	HSQC Correlations (δc)	HMBC Correlations (δc)
4.83 (H-7)	1.80, 2.10 (H-6)	70.1 (C-7)	50.8 (C-5), 143.2 (C-8), 145.8 (C-9), 59.5 (C-14)
4.69 (H-11)	2.95 (H-12)	75.2 (C-11)	143.2 (C-8), 145.8 (C-9), 51.5 (C-12), 46.8 (C-13)
0.65 (H-18)	-	16.2 (C-18)	48.2 (C-17), 46.8 (C- 13), 51.5 (C-12)
1.35 (H-19)	-	18.9 (C-19)	38.9 (C-10), 50.8 (C-5), 35.8 (C-1), 35.4 (C-2)
1.05 (H-21)	2.65 (H-20)	18.5 (C-21)	48.2 (C-17), 36.1 (C-20), 45.1 (C-22)
1.20 (H-27)	2.90 (H-25)	17.8 (C-27)	35.1 (C-25), 176.5 (C- 26)

Experimental Protocols

The following provides a generalized experimental protocol for the isolation and NMR analysis of **Ganoderic Acid Df**, based on methodologies reported for similar compounds.

Isolation of Ganoderic Acid Df

- Extraction: The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a solvent such as 95% ethanol.[3]
- Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on polarity.
- Chromatography: The targeted fraction is further purified using a combination of chromatographic techniques, which may include silica gel column chromatography and preparative high-performance liquid chromatography (HPLC).[3]



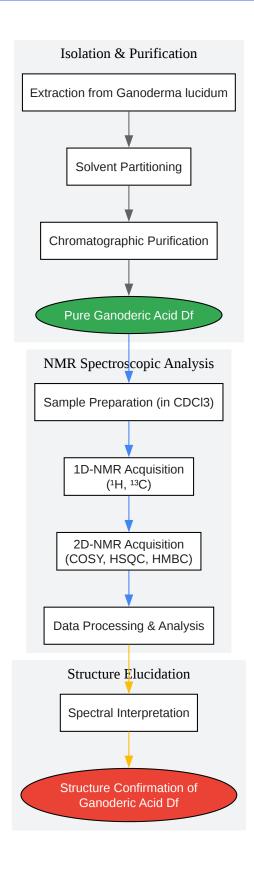
NMR Spectroscopy

- Sample Preparation: A pure sample of Ganoderic Acid Df is dissolved in deuterated chloroform (CDCl₃).
- 1D-NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- 2D-NMR Acquisition: A standard suite of 2D-NMR experiments is performed, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond protoncarbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 proton-carbon correlations, which is critical for establishing the carbon skeleton and the placement of functional groups.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for the characterization of **Ganoderic Acid Df** using NMR spectroscopy.









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